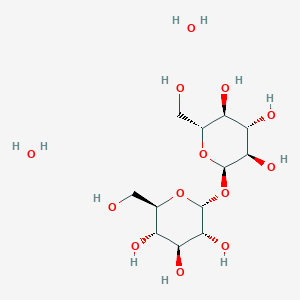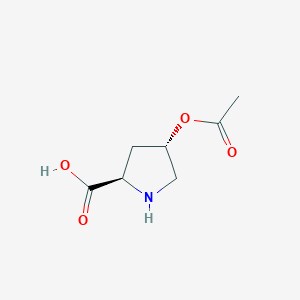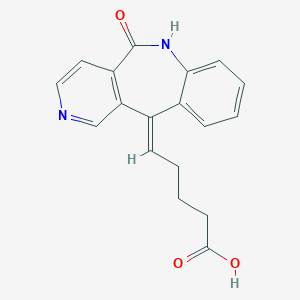
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one, also known as CPB-DHPB, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. CPB-DHPB is a heterocyclic compound that belongs to the class of benzazepines, which are known for their diverse biological activities. CPB-DHPB has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further research.
作用機序
The exact mechanism of action of 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory effects. It has also been shown to activate certain transcription factors that are involved in the regulation of gene expression.
生化学的および生理学的効果
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to have potent antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications. 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one is also stable and can be easily synthesized in large quantities. However, there are also limitations to its use in lab experiments. 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one is a relatively new compound, and its effects on various signaling pathways are not yet fully understood. Further research is needed to fully elucidate its mechanisms of action.
将来の方向性
There are several future directions for research on 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one. One potential area of research is the development of 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one derivatives that may have improved pharmacological properties. Another area of research is the investigation of 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one's potential applications in the treatment of neurodegenerative diseases. Further research is also needed to fully elucidate its mechanisms of action and to investigate its effects on various signaling pathways in the body.
合成法
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one can be synthesized through a multistep process that involves the condensation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,4-dione with 4-carboxypentylamine. The resulting intermediate is then subjected to a cyclization reaction to form the final product. The synthesis of 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one is a complex process that requires expertise in organic chemistry.
科学的研究の応用
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
127653-90-1 |
|---|---|
製品名 |
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one |
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC名 |
(5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid |
InChI |
InChI=1S/C18H16N2O3/c21-17(22)8-4-2-5-12-13-6-1-3-7-16(13)20-18(23)14-9-10-19-11-15(12)14/h1,3,5-7,9-11H,2,4,8H2,(H,20,23)(H,21,22)/b12-5+ |
InChIキー |
OHOKOCUYERJWFG-LFYBBSHMSA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=C\CCCC(=O)O)/C3=C(C=CN=C3)C(=O)N2 |
SMILES |
C1=CC=C2C(=C1)C(=CCCCC(=O)O)C3=C(C=CN=C3)C(=O)N2 |
正規SMILES |
C1=CC=C2C(=C1)C(=CCCCC(=O)O)C3=C(C=CN=C3)C(=O)N2 |
同義語 |
Pentanoic acid, 5-(5,6-dihydro-5-oxo-11H-pyrido(4,3-c)(1)benzazepin-11 -ylidene)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)
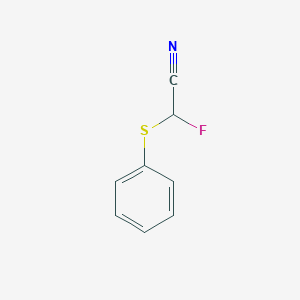
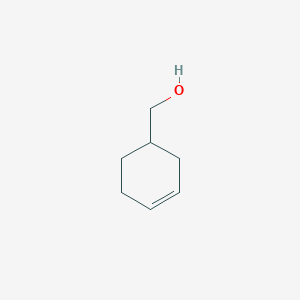
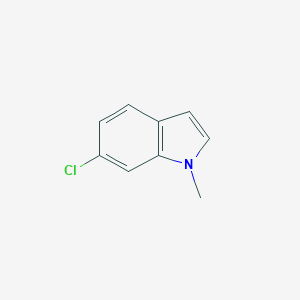
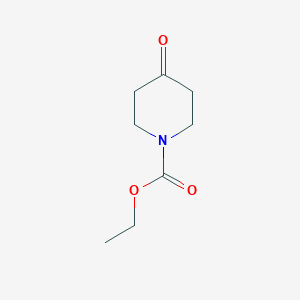
![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)
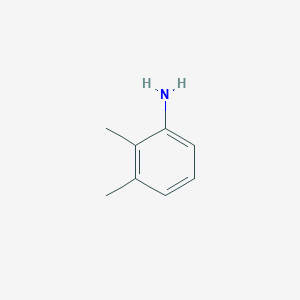
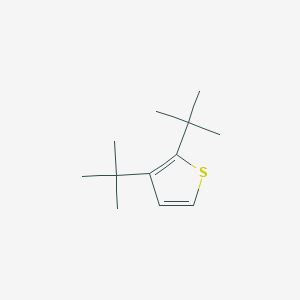
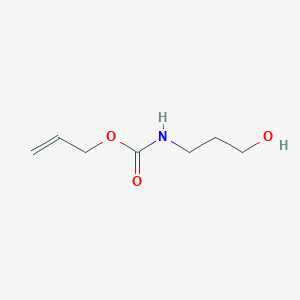
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
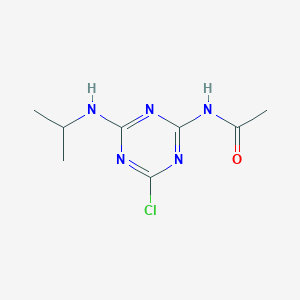
![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)
